molecular formula C19H18N2O3S B11048929 Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate

Cat. No.: B11048929
M. Wt: 354.4 g/mol
InChI Key: DMXWJAXBNMNASF-UHFFFAOYSA-N
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Description

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

    Benzyl derivatives: Compounds with benzyl groups often have comparable chemical reactivity and biological properties.

Uniqueness

Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C19H18N2O3S/c1-24-17(22)12-16-18(23)21(13-14-8-4-2-5-9-14)19(25-16)20-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

DMXWJAXBNMNASF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3

Origin of Product

United States

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